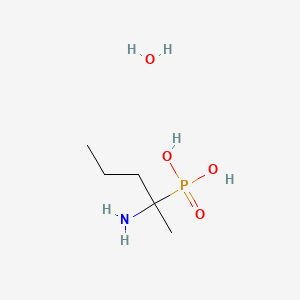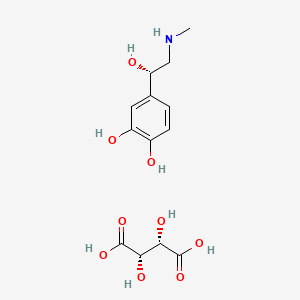
Formaldehyde;morpholine;prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde;morpholine;prop-2-enamide is a compound that combines the properties of formaldehyde, morpholine, and prop-2-enamide. Formaldehyde is a simple aldehyde with widespread industrial and medical applications . Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, commonly used as a solvent and corrosion inhibitor . . The combination of these three components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of formaldehyde;morpholine;prop-2-enamide typically involves the Mannich reaction, a three-component condensation reaction that combines formaldehyde, morpholine, and prop-2-enamide . The reaction operates thermally at around 80°C and involves the formation of a Schiff base followed by secondary amine addition . This method is efficient for producing polymerizable N-methylene amino substituted acrylamides and methacrylamides . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Formaldehyde;morpholine;prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic addition reactions due to the presence of the carbonyl group in formaldehyde and the amide group in prop-2-enamide . Major products formed from these reactions include substituted acrylamides and methacrylamides, which are valuable monomeric precursors for smart polymers .
Scientific Research Applications
Formaldehyde;morpholine;prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of stimuli-responsive polymers with dual functionalities of temperature and pH-responsiveness . In biology, it can be used to study the effects of formaldehyde on cellular processes and to develop fluorescent probes for tracking endogenous formaldehyde . In medicine, morpholine derivatives have been investigated for their pharmacological actions, including their potential as tyrosine-kinase inhibitors . In industry, the compound is used in the production of water-soluble hyperbranched polymers for enhanced oil recovery .
Mechanism of Action
The mechanism of action of formaldehyde;morpholine;prop-2-enamide involves its interaction with various molecular targets and pathways. Formaldehyde can react with nucleophilic sites in proteins and DNA, leading to the formation of cross-links and adducts . Morpholine derivatives can act as irreversible tyrosine-kinase inhibitors, targeting enzymes like HER-2, EGFR, and ErbB-4 . The prop-2-enamide component can undergo nucleophilic addition reactions, forming covalent bonds with electrophilic sites in biological molecules . These interactions contribute to the compound’s biological and pharmacological effects.
Comparison with Similar Compounds
Formaldehyde;morpholine;prop-2-enamide can be compared with other similar compounds, such as N-[(dialkylamino)methyl]acrylamides and N-[(dialkylamino)methyl]methacrylamides . These compounds share similar structural features and chemical reactivity but differ in their specific substituents and applications. For example, N-[(dialkylamino)methyl]acrylamides are valuable for their temperature and pH-responsive properties, making them suitable for use in smart polymers . The unique combination of formaldehyde, morpholine, and prop-2-enamide in the target compound provides a distinct set of properties and applications, particularly in the fields of polymer chemistry and biomedical research.
Properties
CAS No. |
125302-07-0 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.227 |
IUPAC Name |
formaldehyde;morpholine;prop-2-enamide |
InChI |
InChI=1S/C4H9NO.C3H5NO.CH2O/c1-3-6-4-2-5-1;1-2-3(4)5;1-2/h5H,1-4H2;2H,1H2,(H2,4,5);1H2 |
InChI Key |
JTFSHBDCWBOWEU-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N.C=O.C1COCCN1 |
Synonyms |
2-Propenamide, polymer with formaldehyde and morpholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)





![3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid](/img/structure/B571025.png)

![2-[1-Allyl-4-[4-[N,N-bis(3-phenylpropyl)amino]phenyl]-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B571028.png)
